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Menin-MLL inhibitor 20 -

Menin-MLL inhibitor 20

Catalog Number: EVT-8333661
CAS Number:
Molecular Formula: C33H40N8O4
Molecular Weight: 612.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menin-MLL inhibitor 20 is a compound designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which play a critical role in the development of certain types of leukemia, particularly acute leukemias. Menin, a protein encoded by the MEN1 gene, acts as an oncogenic cofactor for MLL fusion proteins, facilitating their transcriptional activity. The inhibition of this interaction is a promising therapeutic strategy aimed at reversing the oncogenic effects associated with MLL translocations.

Source and Classification

Menin-MLL inhibitor 20 is classified as a small-molecule inhibitor. It is derived from structural modifications of earlier inhibitors, such as MI-2 and MI-503, which have shown efficacy in preclinical models of leukemia. These inhibitors target the menin-MLL interaction by binding to specific sites on the menin protein, thereby preventing its association with MLL fusion proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of Menin-MLL inhibitor 20 involves several key steps, primarily focusing on optimizing the binding affinity and selectivity for menin. The process typically includes:

  1. High Throughput Screening: Initial compounds are identified through screening libraries of small molecules.
  2. Structure-Based Design: Utilizing crystallographic data of menin bound to earlier inhibitors to guide modifications that enhance binding affinity.
  3. Chemical Synthesis: The synthesis may involve multiple steps including coupling reactions, purification techniques such as chromatography, and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the final product .
Molecular Structure Analysis

Structure and Data

Menin-MLL inhibitor 20 features a specific molecular structure designed to mimic the binding interactions between menin and MLL fusion proteins. The compound binds at the MLL pocket on menin, engaging in critical hydrophobic interactions that stabilize its conformation within the binding site.

Key structural characteristics include:

  • Molecular Weight: Approximately 400-500 Da.
  • Binding Affinity: Low nanomolar range, indicating strong interaction with menin.
  • Crystallographic Data: High-resolution structures reveal detailed interactions at atomic levels, providing insights into how modifications affect binding .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between Menin-MLL inhibitor 20 and specific residues within the menin protein. These interactions effectively disrupt the normal function of menin in facilitating MLL-mediated transcription.

  1. Binding Mechanism: The compound forms stable complexes with menin by fitting into the hydrophobic pocket formed by key amino acids such as phenylalanine and tyrosine residues.
  2. Inhibition Process: Upon binding, Menin-MLL inhibitor 20 prevents the recruitment of MLL fusion proteins to chromatin, thereby inhibiting their oncogenic transcriptional programs .
Mechanism of Action

Process and Data

Menin-MLL inhibitor 20 operates by blocking the interaction between menin and MLL fusion proteins. This disruption leads to:

  • Decreased Transcriptional Activity: By inhibiting this interaction, the compound decreases the expression of target genes that drive leukemogenesis, including homeobox genes like HOXA9.
  • Induction of Differentiation: In preclinical models, treatment with Menin-MLL inhibitor 20 has been shown to promote differentiation in leukemia cells, reducing their proliferation capacity .

Data from studies indicate that this mechanism not only halts tumor growth but also reverses some aspects of leukemia cell identity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Menin-MLL inhibitor 20 possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility in aqueous media can vary based on formulation.
  • Stability: Exhibits good stability under physiological conditions, making it suitable for in vivo studies.
  • Melting Point: Typically falls within a range indicative of small organic molecules (exact values depend on specific formulation).

Analytical techniques confirm that Menin-MLL inhibitor 20 maintains structural integrity over time when stored under recommended conditions .

Applications

Scientific Uses

Menin-MLL inhibitor 20 is primarily investigated for its potential applications in treating acute leukemias characterized by MLL translocations. Its scientific uses include:

  1. Preclinical Models: Demonstrated efficacy in various leukemia cell lines and animal models.
  2. Clinical Trials: Currently being evaluated in clinical settings for its safety and efficacy against specific leukemia subtypes.
  3. Research Tool: Serves as a valuable tool for studying the role of menin in gene regulation and leukemogenesis.
Molecular Mechanisms of Menin-KMT2A Interaction and Inhibitor Targeting

Structural Basis of Menin-KMT2A Complex Formation in Leukemogenesis

Menin, a nuclear scaffold protein encoded by the MEN1 gene, contains a large central cavity that serves as the primary binding site for the mixed lineage leukemia protein-1 (MLL1, officially designated lysine methyltransferase 2A or KMT2A) [7]. This cavity features conserved hydrophobic and negatively charged residues critical for protein-protein interactions. In leukemogenesis, menin acts paradoxically as an oncogenic cofactor by anchoring wild-type KMT2A or KMT2A fusion proteins (KMT2A-FPs) to chromatin. This complex recruits histone-modifying enzymes like histone lysine N-methyltransferase and the super elongation complex, driving aberrant gene expression [5] [8].

Role of Menin Binding Motifs (MBM1 and MBM2) in KMT2A Recruitment

The N-terminal region of KMT2A harbors two short, conserved sequences termed menin binding motif 1 (MBM1; residues 4–15 in humans) and menin binding motif 2 (MBM2; residues 23–40) [3]. MBM1 adopts an extended conformation upon binding to menin’s central cavity, with hydrophobic residues Phe⁹, Pro¹⁰, and Pro¹³ forming the core interaction interface. Mutagenesis studies confirm that alanine substitution at Phe⁹ reduces binding affinity by >1,000-fold (Kd from 10 nM to >80,000 nM) [3] [7]. MBM2 exhibits weaker affinity (Kd ~1,400 nM) but synergizes with MBM1 to stabilize the menin-KMT2A complex through bivalent tethering [3]. This dual-motif engagement ensures high-affinity recruitment (Kd ~10 nM) of both wild-type KMT2A and KMT2A-FPs, irrespective of fusion partners [5] [7].

Table 1: Thermodynamic and Functional Properties of Menin Binding Motifs

MotifLocation in KMT2AAffinity (Kd)Critical ResiduesImpact of Alanine Mutagenesis
MBM1Residues 4–1549–90 nMPhe⁹, Pro¹⁰, Pro¹³>1,000-fold affinity loss
MBM2Residues 23–40~1,400 nMPartially characterizedModerate affinity reduction
Combined (MBM1+MBM2)N-terminal domain6.8–9.8 nMN/AAbolishes menin binding

Bivalent Interaction Dynamics Between Menin and Mixed Lineage Leukemia Fusion Proteins

Menin inhibitors like VTP50469 and revumenib mimic MBM1’s stereochemistry to competitively occupy the central binding cavity [1] [5]. Structural analyses reveal that these compounds form hydrogen bonds with menin residues Tyr²⁷⁶ and Trp³⁴¹ while exploiting hydrophobic pockets near Phe²³⁸ [1] [7]. Resistance mutations identified in clinical settings (e.g., Menin-T³⁴⁹M, M³²⁷I, G³³¹R/D) localize adjacent to—but not within—the MBM1 binding site [9]. These mutations induce steric clashes with inhibitors while preserving MBM1 binding affinity. Notably, the G³³¹D mutation slows MLL1 dissociation kinetics, enhancing complex stability and conferring cross-resistance to multiple inhibitors [9]. This highlights the evolutionary plasticity of menin’s interaction interface.

Table 2: Clinically Observed Menin Mutations and Their Biochemical Impact

MutationLocation Relative to MBM1 SiteEffect on MLL1 BindingEffect on Inhibitor Binding
T349MAdjacent cavityNo changeSteric hindrance
M327IAdjacent cavityNo changeSteric hindrance
G331RAdjacent cavityNo changeSteric and electrostatic clash
G331DAdjacent cavitySlowed dissociationSevere steric clash

Disruption of Homeobox/Myeloid Ecotropic Viral Integration Site 1 Transcriptional Programs by Menin-Mixed Lineage Leukemia Inhibition

Epigenetic Deregulation of Leukemogenic Gene Clusters

The menin-KMT2A complex recruits chromatin-modifying machinery (e.g., disruptor of telomeric silencing 1-like histone methyltransferase) to promoters of Homeobox A (HOXA) and Myeloid ecotropic viral integration site 1 (MEIS1) genes, depositing histone H3 lysine 79 methylation (H3K79me) marks that activate transcription [1] [7]. Menin inhibitors displace KMT2A-FPs from chromatin within 72 hours, reducing H3K79me occupancy at HOXA9 loci by >70% [1]. This rapidly suppresses HOXA9 and MEIS1 expression (≥80% reduction in messenger RNA levels), as confirmed in KMT2A-rearranged and NPM1-mutated (NPM1mut) leukemia models [1] [5] [8]. Consequently, the oncogenic transcriptional program collapses, evidenced by RNA sequencing of inhibitor-treated cells showing downregulation of HOX/MEIS1 target genes (e.g., CDK6, PBX3, MEF2C) [1] [6].

Downstream Effects on Myeloid Differentiation and Apoptosis Pathways

HOXA/MEIS1 downregulation initiates terminal myeloid differentiation. In KMT2A-rearranged acute myeloid leukemia cell lines, menin inhibition increases surface expression of differentiation marker CD11b by >40% within 4–6 days [1]. This is accompanied by morphological shifts toward mature granulocytes and monocytes. In NPM1mut models, inhibitors reactivate nuclear localization signals, restoring wild-type nucleophosmin 1 function and triggering differentiation [5] [8]. Concurrently, mitochondrial apoptosis pathways activate via B-cell lymphoma 2-associated X protein upregulation and myeloid cell leukemia 1 downregulation. KMT2A-rearranged acute lymphoblastic leukemia lines exhibit rapid caspase-3 activation and apoptosis within 48 hours, while acute myeloid leukemia lines undergo slower, differentiation-dependent cell death [1]. In vivo, these effects translate to reduced leukemia burden and durable remissions in patient-derived xenograft models of KMT2A-rearranged acute myeloid leukemia and acute lymphoblastic leukemia [1] [6].

Properties

Product Name

Menin-MLL inhibitor 20

IUPAC Name

tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]pyridin-4-yl]methyl]piperidin-3-yl]carbamate

Molecular Formula

C33H40N8O4

Molecular Weight

612.7 g/mol

InChI

InChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1

InChI Key

MPFHTFMFYAODPE-RUZDIDTESA-N

SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6

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